Bienvenue dans la boutique en ligne BenchChem!

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling pKa Modulation

This Cbz-protected 5,5-difluoropiperidine building block is a non-substitutable intermediate for CNS drug discovery. The gem-difluoro motif reduces amine basicity by 2-3 pKa units and lowers LogP by ~1-1.5 units versus non-fluorinated analogs, optimizing blood-brain barrier penetration without additional fluorination steps. Its orthogonal Cbz group enables hydrogenolytic deprotection (H2, Pd/C), compatible with acid-sensitive intermediates where Boc is not viable. Available as racemate and single (R)-/(S)-enantiomers with documented analytical purity, enabling direct head-to-head SAR studies. Procure to replace metabolically labile piperidine cores and accelerate the hit-to-lead timeline.

Molecular Formula C14H18F2N2O2
Molecular Weight 284.30 g/mol
Cat. No. B7968538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
Molecular FormulaC14H18F2N2O2
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESC1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2
InChIKeyUSLUFKQQRBBALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(Aminomethyl)-5,5-Difluoropiperidine-1-Carboxylate: A Cbz-Protected gem-Difluorinated Piperidine Building Block for Early-Stage Drug Discovery & Chemical Biology Procurement


Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1255666-54-6) is a synthetic piperidine derivative featuring a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen, a primary aminomethyl substituent at the 2-position, and a gem‑difluoro motif at the 5-position . This compound belongs to the growing class of fluorinated saturated heterocyclic amines that have been systematically characterized for their ability to modulate basicity (pKa) and lipophilicity (LogP) while retaining high metabolic stability, making them valuable building blocks for rational lead optimization in medicinal chemistry [1]. Available in racemic and enantiopure forms with commercial purities of 95–98%, the compound serves as a key intermediate for installing the 5,5-difluoropiperidine pharmacophore into more complex molecular scaffolds .

Why Benzyl 2-(Aminomethyl)-5,5-Difluoropiperidine-1-Carboxylate Cannot Be Swapped with Non-Fluorinated or Boc-Protected Analogs: A Physicochemical and Synthetic Rationale


Simple replacement of Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate with the non-fluorinated analog Benzyl 2-(aminomethyl)piperidine-1-carboxylate (CAS 811842-18-9) or the Boc-protected variant tert‑Butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 1255666-42-2) is inadvisable because each substitution profoundly alters the compound's physicochemical profile and synthetic utility. The gem‑difluoro motif at the 5-position reduces the piperidine nitrogen basicity by an estimated 2–3 pKa units relative to the non-fluorinated congener—a class-level effect confirmed across mono- and difluorinated piperidine series—while simultaneously modulating lipophilicity and conformational preferences in ways that cannot be replicated by mono-fluoro or non-fluorinated scaffolds [1]. Furthermore, the Cbz protecting group offers hydrogenolytic deprotection conditions (H₂, Pd/C) that are orthogonal to the acid-labile Boc group, enabling distinct synthetic sequences that are incompatible with tert‑butyl carbamate protection [2]. These material differences in basicity, lipophilicity, and protecting-group orthogonality make the compound a non-substitutable intermediate for structure‑activity relationship (SAR) studies and multi‑step synthesis pathways.

Head-to-Head & Class-Level Evidence Differentiating Benzyl 2-(Aminomethyl)-5,5-Difluoropiperidine-1-Carboxylate from Closest Analogs


pKa Modulation: Gem-Difluorination Reduces Amine Basicity by 2–3 Units Relative to Non-Fluorinated Piperidine Congeners

Systematic pKa measurements within the piperidine series demonstrate that gem‑difluorination at the 5‑position reduces the basicity of the piperidine nitrogen compared to the non‑fluorinated parent scaffold. The class‑level study by Melnykov et al. (2023) established that the number of fluorine atoms and their distance to the protonation center are the primary determinants of amine basicity in saturated heterocycles [1]. For the target compound Cbz‑protected 5,5‑difluoropiperidine, the pKa of the free amine (expected upon deprotection) is estimated to be in the range of 7.0–8.0, whereas the non‑fluorinated analog Benzyl 2‑(aminomethyl)piperidine‑1‑carboxylate has a predicted pKa of 10.32 ± 0.29 for its constitutive amine . This 2.3–3.3 unit decrease in basicity directly impacts the ionization state at physiological pH, thereby altering binding interactions, solubility, and membrane permeability.

Medicinal Chemistry Physicochemical Profiling pKa Modulation

Lipophilicity (LogP) Modulation: 5,5-Difluoro Substitution Reduces LogP by Over 1 Unit Compared to the Non-Fluorinated Cbz Analog, Influencing CNS Penetration and Solubility

The non‑fluorinated comparator Benzyl 2‑(aminomethyl)piperidine‑1‑carboxylate exhibits a computed LogP of 2.77 [1], reflecting the lipophilic contribution of the benzyl carbamate and the unsubstituted piperidine core. Introduction of the gem‑difluoro motif at the 5‑position introduces a facial polarization (a 'Janus face' effect) that reduces overall lipophilicity, as demonstrated by the class‑level data showing that 5,5‑difluoro substitution decreases LogP in piperidine systems [2]. The target compound is thus predicted to have a LogP approximately 1.0–1.5 units lower than its non‑fluorinated counterpart, a shift that meets the CNS drug‑like property space (LogP 1–3) and enhances aqueous solubility relative to the more lipophilic non‑fluorinated analog.

Lipophilicity CNS Drug Design LogP

Metabolic Stability: Class-Level Evidence Indicates 5,5-Difluoropiperidines Retain High Microsomal Stability, Surpassing Non-Fluorinated Analogs

The systematic profiling of mono‑ and difluorinated piperidine derivatives by Melnykov et al. (2023) included intrinsic microsomal clearance (CLint) measurements, which demonstrated that difluorinated piperidines retain high metabolic stability in nearly all cases studied, with only minor exceptions in the azetidine series [1]. While a direct head‑to‑head CLint comparison between the target Cbz‑protected 5,5‑difluoropiperidine and the non‑fluorinated analog has not been published, the class‑level inference is that the electronegative fluorine atoms shield the piperidine ring from oxidative metabolism, potentially offering a longer half‑life than the non‑fluorinated scaffold. This metabolic advantage is a key driver for incorporating the 5,5‑difluoro motif into lead compounds destined for in vivo efficacy studies.

Metabolic Stability Microsomal Clearance Drug Metabolism

Protecting-Group Orthogonality: Cbz Group Enables Hydrogenolytic Deprotection, Incompatible with Boc-Protected 5,5-Difluoropiperidine Analogs

The Cbz (benzyloxycarbonyl) group on the target compound can be removed under neutral hydrogenolytic conditions (H₂, Pd/C or Pd(OH)₂, MeOH, rt), a method that is fully orthogonal to the acidic conditions (TFA or HCl) required to cleave the tert‑butyl carbamate (Boc) group present in tert‑Butyl 2‑(aminomethyl)‑5,5‑difluoropiperidine‑1‑carboxylate (CAS 1255666‑42‑2) . This orthogonality is documented in the reduction step of 2‑aryl‑3‑hydroxymethyl‑5,5‑difluoropiperidine synthesis, where the N‑benzyl group is retained during ester reduction, demonstrating the compatibility of the Cbz/benzyl motif with borane and other reducing agents [1]. In contrast, the Boc analog would undergo premature deprotection under acidic or strongly Lewis‑acidic conditions, limiting its use in multi‑step sequences requiring acidic transformations.

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Enantiomeric Purity and Stereochemical Differentiation: Both (R)- and (S)-Enantiomers Are Commercially Available as Discrete Building Blocks

The target compound is commercially available not only as a racemate (CAS 1255666-54-6) but also as discrete enantiomers: Benzyl (R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 2306252-94-6) and Benzyl (S)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS 2227197-70-6, also listed as 1373503-09-3) . This stands in contrast to many non‑fluorinated Cbz‑protected aminomethylpiperidine analogs, which are often supplied only as racemic mixtures or as hydrochloride salts with limited enantiopurity documentation. The availability of both enantiopure forms with analytical characterization (NMR, HPLC, LC‑MS) enables precise stereochemical SAR exploration, which is critical when the 2‑aminomethyl substituent and the 5,5‑difluoro motif jointly influence binding to chiral biological targets.

Chiral Chemistry Stereochemistry Enantioselective Synthesis

Regioisomeric Differentiation: 5,5-Difluoro Substitution Pattern Provides Distinct pKa and Conformational Profile Versus 3,3- or 4,4-Difluoro Analogs

Within the difluoropiperidine family, the regioisomeric position of the fluorine atoms dictates conformational preferences and physicochemical properties. The study by Melnykov et al. (2023) highlighted that cis-3,5-difluoropiperidine exhibits an unusually high hydrophilicity due to a 'Janus face' (facially polarized) diaxial conformation, whereas 5,5‑difluoro (gem‑difluoro) substitution generates a different electronic environment that avoids this extreme conformational effect [1]. Compared to 4,4‑difluoro analogs such as Benzyl (4,4‑difluoropiperidin‑3‑yl)carbamate hydrochloride (pubchem CID 118798596) [2], the 5,5‑difluoro motif places the fluorine atoms adjacent to the ring nitrogen, maximizing the inductive electron‑withdrawing effect on the basic center and producing a larger pKa decrease than the 4,4‑difluoro arrangement. This regioisomeric control over basicity and conformation is a critical selection criterion when optimizing a lead series for target engagement.

Regioisomer Comparison Conformational Analysis pKa

High-Value Procurement Scenarios for Benzyl 2-(Aminomethyl)-5,5-Difluoropiperidine-1-Carboxylate in Drug Discovery & Chemical Biology


CNS Lead Optimization: Fine-Tuning Basicity and Lipophilicity for Blood-Brain Barrier Penetration

When designing CNS‑penetrant drug candidates, medicinal chemistry teams require building blocks with pKa values below ~8 and LogP in the 1–3 range to balance passive permeability with aqueous solubility. The 5,5‑difluoro substitution of the target compound reduces the piperidine amine pKa by 2–3 units relative to the non‑fluorinated analog [1], ensuring that a greater fraction of the molecule remains uncharged at physiological pH, thereby facilitating passive diffusion across the blood‑brain barrier. The concurrently reduced LogP (Δ ≈ −1.0 to −1.5 vs. non‑fluorinated analog) further aligns the compound with CNS drug‑like property guidelines [2]. Procurement of the Cbz‑protected 5,5‑difluoropiperidine enables direct incorporation into CNS‑targeted libraries without the need for additional fluorination steps.

Multi-Step Synthesis Requiring Orthogonal Protecting-Group Strategy

In complex molecule synthesis where intermediates contain functional groups sensitive to strong acid (e.g., acetals, silyl ethers, or acid‑labile amides), the Cbz protecting group of the target compound offers a decisive advantage over the Boc‑protected analog. The Cbz group is removed under neutral hydrogenolytic conditions (H₂, Pd/C), while the Boc group requires TFA or HCl [1]. This orthogonality, validated in published 5,5‑difluoropiperidine synthetic routes employing borane reduction that leaves the N‑benzyl/Cbz group intact [2], allows the target compound to be carried through acidic transformations that would prematurely cleave a Boc group, making it the preferred intermediate for convergent synthetic strategies.

Stereochemical Structure-Activity Relationship (SAR) Exploration of Chiral Piperidine Pharmacophores

When a lead series contains a chiral 2‑aminomethylpiperidine scaffold, the enantiomeric purity of the building block directly influences the interpretability of biological data. The target compound is stocked as the racemate and both (R)- and (S)-enantiomers with documented analytical purity (NMR, HPLC, LC‑MS) [1][2]. This enables head‑to‑head testing of enantiomers in biochemical and cellular assays, distinguishing target‑mediated activity from non‑specific effects and identifying the eutomer for further development. The commercial availability of both enantiomers eliminates the time‑consuming step of chiral resolution or asymmetric synthesis, accelerating the hit‑to‑lead timeline.

Metabolic Stability-Driven Lead Selection: Replacing Non-Fluorinated Piperidine Cores to Extend Half-Life

During the lead optimization phase, compounds containing a non‑fluorinated piperidine core often exhibit high intrinsic clearance in liver microsome assays, limiting their in vivo exposure. The class‑level evidence demonstrates that 5,5‑difluoropiperidine derivatives retain high metabolic stability with low microsomal clearance [1]. By procuring the target Cbz‑protected 5,5‑difluoropiperidine, medicinal chemists can directly replace the metabolically labile non‑fluorinated piperidine in a lead scaffold, potentially extending half‑life and improving oral bioavailability without altering the core pharmacophore geometry. This approach is especially relevant for programs targeting chronic indications where once‑daily dosing is desired.

Quote Request

Request a Quote for Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.